molecular formula C11H15NO3S B2773159 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid CAS No. 1485758-42-6

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

Cat. No. B2773159
CAS RN: 1485758-42-6
M. Wt: 241.31
InChI Key: YCWLQJNSGCTPSX-UHFFFAOYSA-N
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Description

“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a compound with the IUPAC name (2-phenoxyethyl)cysteine . It is a powder form substance and its molecular weight is 225.31 .


Molecular Structure Analysis

The InChI code for “2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is 1S/C11H15NO2S/c12-10 (11 (13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2, (H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a powder form substance . It has a molecular weight of 225.31 . The compound is stored at room temperature .

Scientific Research Applications

  • Immunobiological Activity : Doláková et al. (2005) synthesized 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, including sulfanyl groups. These compounds showed significant immunostimulatory and immunomodulatory potency, enhancing chemokine secretion and augmenting nitric oxide biosynthesis (Doláková et al., 2005).

  • Synthesis of Amino Acid Derivatives : Kantam et al. (2010) described the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).

  • Heterocycle Synthesis : Miyata et al. (2002) employed a combination of sulfanyl radical addition-cyclization for the synthesis of cyclic β-amino acids, which are valuable in the practical synthesis of specific amino acids like 2-aminocyclopentanecarboxylic acid (Miyata et al., 2002).

  • Antifungal Tripeptides Study : Flores-Holguín et al. (2019) used conceptual density functional theory to study the reactivity of antifungal tripeptides, including 2-Amino-3-phenylpropanamido variants. This research is crucial for understanding peptide reactivity and drug design (Flores-Holguín et al., 2019).

  • Polymer Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amines including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers showed increased thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

  • Antileukotrienic Agents Synthesis : Jampílek et al. (2004) synthesized compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid, potential antileukotrienic drugs. These compounds showed antiplatelet activity and inhibited platelet aggregation (Jampílek et al., 2004).

  • Solid Phase Peptide Synthesis : Erlandsson and Undén (2006) described a new safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), for solid phase peptide synthesis, highlighting its stability and efficiency (Erlandsson & Undén, 2006).

  • Pharmaceutical Chemistry : Rahman et al. (2005) synthesized novel compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid, contributing to the field of pharmaceutical chemistry (Rahman et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLQJNSGCTPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

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